molecular formula C10H15ClSi B3056014 (2-Chloro-benzyl)-trimethyl-silane CAS No. 68307-67-5

(2-Chloro-benzyl)-trimethyl-silane

Cat. No.: B3056014
CAS No.: 68307-67-5
M. Wt: 198.76 g/mol
InChI Key: GIMVLEPTMQRSSG-UHFFFAOYSA-N
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Description

(2-Chloro-benzyl)-trimethyl-silane is a useful research compound. Its molecular formula is C10H15ClSi and its molecular weight is 198.76 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chlorophenyl)methyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClSi/c1-12(2,3)8-9-6-4-5-7-10(9)11/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMVLEPTMQRSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372912
Record name (2-Chlorobenzyl)-trimethyl-silane
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URL https://comptox.epa.gov/dashboard/DTXSID60372912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68307-67-5
Record name (2-Chlorobenzyl)-trimethyl-silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro Benzyl Trimethyl Silane

Established Synthetic Pathways for Benzylsilane (B11955767) Derivatives

The synthesis of benzylsilane derivatives, including (2-Chloro-benzyl)-trimethyl-silane, leverages several robust methodologies in organosilicon chemistry. These methods primarily involve the formation of a carbon-silicon bond at the benzylic position and can be broadly categorized into Grignard reagent-mediated syntheses, organolithium reagent approaches, and palladium-catalyzed cross-coupling strategies.

Grignard Reagent-Mediated Syntheses

The reaction of a benzyl (B1604629) Grignard reagent with a halosilane is a long-standing and widely used method for the formation of benzylsilanes. This pathway involves the initial formation of a benzylmagnesium halide from the corresponding benzyl halide, which then acts as a nucleophile to displace a halide from a silicon electrophile, typically chlorotrimethylsilane (B32843).

The general reaction is as follows:

Ar-CH₂-X + Mg → Ar-CH₂-MgX Ar-CH₂-MgX + R₃Si-Cl → Ar-CH₂-SiR₃ + MgXCl

The efficiency of this method is influenced by factors such as the solvent, temperature, and the nature of the substituents on the aromatic ring. Tetrahydrofuran (B95107) (THF) and diethyl ether are common solvents for these reactions. While effective, a notable drawback of the direct reaction of some benzyl halides with magnesium is the potential for Wurtz-type coupling, leading to the formation of bibenzyl impurities patsnap.com.

Table 1: Examples of Benzylsilane Synthesis via Grignard Reagents

Benzyl Halide Precursor Silyl (B83357) Halide Product Yield (%) Reference
Benzylmagnesium chloride Trimethylchlorosilane Benzyltrimethylsilane (B1265640) ~90% General textbook knowledge
2-Chlorobenzyl chloride Trimethylchlorosilane This compound Yield not specified, but precursor synthesis is established patsnap.comgoogle.com
Benzylmagnesium bromide Triethylchlorosilane Benzyltriethylsilane High General textbook knowledge

Organolithium Reagent Approaches

Similar to Grignard reagents, organolithium reagents are powerful nucleophiles capable of forming carbon-silicon bonds. Benzyllithium (B8763671) species can be generated from benzyl halides via lithium-halogen exchange or by deprotonation of a toluene (B28343) derivative at the benzylic position using a strong base like n-butyllithium. The resulting benzyllithium then reacts with a silyl halide.

The general reaction is as follows:

Ar-CH₃ + R-Li → Ar-CH₂-Li + R-H Ar-CH₂-Li + R₃Si-Cl → Ar-CH₂-SiR₃ + LiCl

This method can be particularly useful for substrates that are not amenable to Grignard reagent formation. The choice of the organolithium reagent and reaction conditions, such as temperature, is crucial to avoid side reactions. Organolithium reagents are generally more reactive than their Grignard counterparts orgsyn.org.

Table 2: Examples of Benzylsilane Synthesis via Organolithium Reagents

Precursor Lithiating Agent Silyl Halide Product Yield (%) Reference
Toluene n-Butyllithium Trimethylchlorosilane Benzyltrimethylsilane High General textbook knowledge
N-Boc-N-benzylamine n-Butyllithium Trimethylchlorosilane α-Silyl-N-Boc-benzylamine High Organolithium Chemistry Reviews
Benzyl Halide Lithium Metal Trimethylchlorosilane Benzyltrimethylsilane High General textbook knowledge

Palladium-Catalyzed Cross-Coupling Strategies

Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of C-Si bonds. These methods provide an alternative to the use of highly reactive organometallic reagents. A common approach involves the reaction of a benzyl halide with a silylating agent, such as a silylboronate or a disilane (B73854), in the presence of a palladium catalyst.

An example of such a reaction is the coupling of a benzylic halide with a silylboronate:

Ar-CH₂-X + (R₃Si)-B(OR)₂ + Base --(Pd catalyst)--> Ar-CH₂-SiR₃

This methodology often exhibits broad functional group tolerance and can proceed under milder conditions compared to traditional organometallic routes rsc.org. The choice of the palladium catalyst, ligand, and base is critical for achieving high yields and selectivity.

Table 3: Examples of Palladium-Catalyzed Benzylsilane Synthesis

Benzyl Halide Silylating Agent Catalyst System Product Yield (%) Reference
Benzyl Bromide Silylboronate Pd(PPh₃)₄ / Base Benzyltrimethylsilane Moderate to High rsc.org
2-Chlorobenzyl chloride (Dimethyl(phenyl)silyl)boronate Pd(PPh₃)₄ / Ag₂O (2-Chlorobenzyl)dimethyl(phenyl)silane 72% rsc.org
Benzyl Halides Hydrosilanes Pd catalyst / B(C₆F₅)₃ Benzylsilanes Moderate to Good rsc.org

Targeted Synthesis of this compound

The synthesis of the specific compound this compound can be approached using the general methodologies described above, with careful consideration of precursor selection and reaction optimization.

Precursor Selection and Rationalization

The logical and most common precursor for the synthesis of this compound is 2-chlorobenzyl chloride or 2-chlorobenzyl bromide . The rationale for this selection is based on the following:

Atom Economy and Directness: Starting with a 2-chlorobenzyl halide allows for the direct formation of the target carbon skeleton. The benzylic carbon-halogen bond is readily activated for nucleophilic substitution or oxidative addition in cross-coupling reactions.

Commercial Availability: 2-Chlorobenzyl chloride is a commercially available and relatively inexpensive starting material nih.gov.

Reactivity: The benzylic halide provides a reactive site for the formation of the C-Si bond through various mechanisms.

For the silicon source, chlorotrimethylsilane (TMSCl) is the most common and cost-effective choice wikipedia.org. It is a highly reactive electrophile that readily participates in reactions with Grignard and organolithium reagents. In palladium-catalyzed reactions, silylating agents like hexamethyldisilane (B74624) or silylboronates are employed nih.gov.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.

For the Grignard Reagent Route:

The preparation of the required 2-chlorobenzylmagnesium chloride has been described in the patent literature patsnap.comgoogle.com. Key optimization parameters include:

Solvent: While diethyl ether is a traditional solvent, tetrahydrofuran (THF) or mixed solvent systems like THF/toluene are often preferred to improve the solubility and stability of the Grignard reagent patsnap.com. The use of cyclopentyl methyl ether has also been reported to achieve high conversion rates google.com.

Initiation: The reaction between magnesium metal and 2-chlorobenzyl chloride can sometimes be sluggish to initiate. The use of initiators like iodine or 1,2-dibromoethane (B42909) is a common practice.

Temperature: The reaction is typically initiated at room temperature and then cooled to control the exothermic reaction. The subsequent reaction with chlorotrimethylsilane is often carried out at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.

Minimizing Side Reactions: A significant challenge is the formation of the Wurtz coupling product, 1,2-bis(2-chlorophenyl)ethane. One patented method to circumvent this involves a transmetalation approach, where a methylmagnesium chloride Grignard reagent is added to 2-chlorobenzyl chloride in the presence of a catalyst, reportedly achieving a total yield of 98% for the Grignard reagent patsnap.com.

For the Palladium-Catalyzed Route:

A study on the palladium-catalyzed silylation of benzylic halides provides a direct precedent for the synthesis of a closely related compound, (2-chlorobenzyl)dimethyl(phenyl)silane , which was obtained in a 72% yield rsc.org. The optimized conditions for this reaction were:

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

Silylating Agent: A silylboronate derivative.

Solvent: Tetrahydrofuran (THF).

Additives: Silver(I) oxide (Ag₂O) was used as an additive.

Optimization of such a reaction for the synthesis of this compound would involve screening different palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), phosphine (B1218219) ligands (e.g., XPhos, SPhos), bases (e.g., Cs₂CO₃, K₃PO₄), and silylating agents (e.g., hexamethyldisilane). The reaction temperature and time would also be critical parameters to adjust to maximize the yield.

Table 4: Reported Synthesis of a (2-Chloro-benzyl)-silane Derivative

Precursor Silylating Agent Catalyst System Product Yield (%)
2-Chlorobenzyl chloride (Dimethyl(phenyl)silyl)boronate Pd(PPh₃)₄ / Ag₂O in THF (2-Chlorobenzyl)dimethyl(phenyl)silane 72%

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of organosilanes, including this compound, is a critical step towards sustainable chemical manufacturing. These principles focus on maximizing reactant efficiency, minimizing waste, and reducing the use of hazardous substances. rsc.org The application of these tenets pushes researchers to develop innovative catalytic systems and reaction conditions.

Key aspects of green chemistry applicable to the synthesis of this compound include:

Atom Economy: This principle, fundamental to green chemistry, aims to maximize the incorporation of all materials used in the process into the final product. rsc.org Catalytic methods such as C-H activation are inherently more atom-economical than classical methods that use stoichiometric organometallic reagents, which generate significant salt byproducts.

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. Catalysts, used in small amounts, can facilitate reactions multiple times, reducing waste. For benzylsilane synthesis, transition-metal catalysts are pivotal in developing C-H activation and cross-coupling methodologies.

Use of Safer Solvents and Auxiliaries: Green synthesis protocols aim to replace hazardous organic solvents with more environmentally benign alternatives. unibo.it Research into solvent-free reaction conditions or the use of deep eutectic solvents (DES) represents a significant step forward in making the synthesis of compounds like benzimidazoles, and by extension other heterocycles and specialty chemicals, more sustainable. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of photochemical and electrochemical methods, which can often be performed under mild conditions, aligns with this principle. wjpmr.com Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input compared to conventional heating. rsc.orgwjpmr.com

The table below summarizes how different synthetic approaches for benzylsilanes align with green chemistry principles.

Synthetic ApproachGreen Chemistry Principle(s) AddressedAdvantagesChallenges
C-H Activation High Atom Economy, CatalysisDirect functionalization, reduces pre-activation stepsCatalyst cost, selectivity, reaction optimization
Electrochemical Synthesis Energy Efficiency, Reduced ReagentsMild conditions, avoids harsh chemical reductantsElectrolyte/electrode stability, scalability
Photochemical Synthesis Energy EfficiencyMild conditions, unique reactivity pathwaysQuantum yield, specialized equipment

Alternative and Emerging Synthetic Routes

The quest for more efficient and selective methods for constructing silicon-carbon bonds has led to the development of several innovative strategies. These emerging routes bypass the limitations of traditional organometallic chemistry, offering milder reaction conditions and improved functional group tolerance.

Radical-Mediated Silicon-Carbon Bond Formation

Radical-mediated reactions offer a powerful alternative for the formation of Si-C bonds. These methods typically involve the generation of either a silyl radical or a carbon-centered radical, which then combine to form the desired product. Recent advancements have focused on generating these radicals under mild conditions.

One notable strategy involves the use of gold nanoparticles supported on zirconium dioxide (ZrO₂) to generate alkyl radicals from unactivated C(sp³)–O bonds. A subsequent reaction with a disilane forms the C-Si bond, providing a route to various alkyl-, allyl-, and benzylsilanes. organic-chemistry.org The generation of silyl radicals from hydrosilanes or chlorosilanes, often promoted by light or electricity, is another key approach. rsc.org These silyl radicals can then add to suitable carbon precursors. For instance, the reaction of sulfonyl hydrazides can be used to generate carbon radicals for cross-coupling reactions without the need for external redox additives. synthesisspotlight.com

C-H Activation Methodologies for Benzylsilane Scaffolds

Direct C-H activation is a highly desirable and atom-economical strategy for synthesizing benzylsilanes. snnu.edu.cn This approach involves the catalytic functionalization of a C-H bond on the methyl group of a toluene derivative (like 2-chlorotoluene) with a silicon-containing reagent. Transition metals such as palladium, rhodium, and iridium are often employed as catalysts for this transformation. youtube.com

These reactions can proceed through various mechanisms, including oxidative addition of the metal to the C-H bond or a concerted metalation-deprotonation pathway. youtube.com Silicon-tethered strategies have also been developed, where a silicon-containing group is temporarily attached to the aromatic ring to direct the C-H activation at the benzylic position before the final product is released. nih.gov The development of these methods allows for the construction of Si-stereogenic silanes and other complex silicon-containing molecules from simple starting materials. snnu.edu.cn

Photochemical and Electrochemical Synthetic Approaches

Photochemical Synthesis: Photochemistry provides a unique avenue for activating organosilicon compounds and forming Si-C bonds under mild conditions. mdpi.com Irradiation with light can promote the formation of silyl radicals from hydrosilanes or disilanes, which can then participate in bond-forming reactions. rsc.org For example, the photolysis of certain acylsilanes can lead to the formation of reactive silene intermediates, which can undergo subsequent reactions. acs.org While direct photochemical synthesis of this compound is not widely documented, the principles of photo-mediated silyl radical generation are applicable and represent an area for future development. researchgate.netacs.org

Electrochemical Synthesis: Electrosynthesis offers a green and powerful tool for forming Si-C bonds by avoiding the use of harsh chemical oxidants or reductants. rsc.org The electrochemical reduction of benzylic halides, such as 2-chlorobenzyl chloride, in the presence of chlorotrimethylsilane can afford the corresponding benzylsilanes in good yields. researchgate.netdoi.org This method involves the generation of a benzylic carbanion or radical at the cathode, which then attacks the silicon electrophile.

Recent advancements in electrosynthesis have focused on the reductive activation of readily available and stable chlorosilanes to generate silyl anions or radicals. nih.govchemrxiv.org This strategy has been successfully applied to a variety of alkene functionalization reactions and the synthesis of disilanes and oligosilanes, demonstrating its potential as a general and mild approach for creating Si-Si and Si-C bonds. organic-chemistry.orgnih.gov

The following table compares key aspects of these emerging synthetic routes for benzylsilanes.

MethodPrecursorsKey Reagents/ConditionsAdvantages
Radical-Mediated Benzyl ethers/esters, disilanesAu/ZrO₂, radical initiatorsMild conditions, functional group tolerance
C-H Activation Toluene derivatives, silanesPd, Rh, or Ir catalysts, high temperatureHigh atom economy, direct synthesis
Photochemical Hydrosilanes, disilanesUV lightMild conditions, activation of inert bonds
Electrochemical Benzyl halides, chlorosilanesElectric current, sacrificial anodeAvoids harsh reagents, high selectivity

Reactivity and Reaction Mechanisms of 2 Chloro Benzyl Trimethyl Silane

Silicon-Carbon Bond Activation and Cleavage

The bond between the benzylic carbon and the silicon atom is a key site of reactivity. Its stability is significant, yet it can be cleaved under specific electrophilic, nucleophilic, or radical conditions. Benzyltrimethylsilanes are noted for being stable and non-hygroscopic, which makes their controlled activation a synthetically valuable process.

The electron-donating strength of the carbon-silicon bond is substantial, comparable to that of an acetamide (B32628) substituent, which facilitates this type of reaction. However, because silicon is less electropositive than other metals used in similar reactions, stronger electrophiles are often required to drive the cleavage efficiently.

While the Si-C bond is generally stable, it can be activated by nucleophiles, particularly Lewis bases. This approach has been underdeveloped for a long time but has recently gained attention for its synthetic utility in forming C(sp²)-C(sp³) bonds. Lewis bases, such as fluoride (B91410) salts (e.g., CsF), can coordinate to the silicon atom of the benzyltrimethylsilane (B1265640). This coordination expands the silicon's coordination sphere, forming a hypercoordinate pentacoordinate silicate (B1173343) intermediate.

This process increases the electron density on the benzylic carbon, enhancing its nucleophilicity. The activated benzylsilane (B11955767) can then react with a range of aromatic electrophiles, such as electron-deficient cyanobenzenes and 2-chloro-1,3-azoles. The reaction is proposed to proceed through this anionic intermediate, which facilitates the coupling. Studies have shown that various salts, including carbonate and phosphate, can also promote this arylation, albeit sometimes in lower yields than fluoride.

The table below summarizes findings from studies on the Lewis base-promoted coupling of benzyltrimethylsilanes with cyanoarene electrophiles, demonstrating the scope of this nucleophilic activation pathway.

Table 1: Examples of Lewis Base-Promoted Coupling of Benzylsilanes with Cyanoarenes

Benzylsilane Reactant Cyanoarene Electrophile Product Yield
Benzyltrimethylsilane 4-Cyanopyridine 4-Benzylpyridine 95%
Benzyltrimethylsilane 2-Cyanopyridine 2-Benzylpyridine 85%
sec-Butyl(phenyl)methyltrimethylsilane 4-Cyanopyridine 4-(1-Phenylpentyl)pyridine 81%

Data sourced from a study on Lewis basic salt-promoted organosilane coupling reactions. Conditions typically involve a cesium fluoride promoter and 18-crown-6 (B118740) in DMSO.

The silicon-carbon bond in (2-Chloro-benzyl)-trimethyl-silane can also be cleaved through radical processes. One such pathway is initiated by photoinduced electron transfer (PET). In this mechanism, a single electron transfer (SET) from an activated species to an acceptor can lead to the formation of a radical ion pair. For benzylsilanes, this can result in the cleavage of the C-Si bond to generate a benzyl (B1604629) radical.

The stability of the resulting benzyl radical is a significant driving force for this process. The unpaired electron on the benzylic carbon can be delocalized into the adjacent benzene (B151609) ring through resonance, which stabilizes the radical intermediate. However, reactions involving PET with benzyltrimethylsilane have been noted to sometimes suffer from low regioselectivity and the formation of side products.

Radical-based hydrosilylation is another important class of reactions, although it more commonly involves the addition of a Si-H bond across a double or triple bond. The fundamental step of a silyl (B83357) radical adding to a π-system is a key concept in radical silicon chemistry.

Reactivity of the Benzyl Moiety

The aromatic ring of this compound is influenced by two substituents: the chloro group at the ortho position and the benzyltrimethylsilyl group. Their combined electronic and steric effects dictate the ring's reactivity, particularly towards electrophiles.

The chlorine atom at the ortho position exerts a strong influence on the reactivity of the benzene ring. Like other halogens, chlorine has a dual electronic effect:

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the ring through the sigma bond. This effect is powerful and deactivates the entire ring, making it less susceptible to electrophilic attack compared to benzene.

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the π

Mechanistic Investigations of Key Transformations

A thorough understanding of the transformations involving this compound necessitates detailed mechanistic investigations. While no specific studies have been published, we can outline the key theoretical and experimental approaches that would provide profound insights.

Detailed Reaction Coordinate Analysis

Computational chemistry offers a powerful tool for mapping the potential energy surface of a reaction involving this compound. A detailed reaction coordinate analysis for a hypothetical nucleophilic substitution could reveal the energy barriers for different pathways. For instance, a computational study could compare the activation energies for a concerted SNA_r_ mechanism versus a stepwise Meisenheimer complex intermediate. Such an analysis would involve calculating the energies of reactants, transition states, intermediates, and products.

Transition State Characterization

The geometry and energetic properties of transition states are crucial for understanding reaction mechanisms. For any proposed reaction of this compound, the identification and characterization of the transition state structure would be a primary objective. Techniques such as density functional theory (DFT) could be employed to locate transition states and perform frequency calculations to confirm them (i.e., the presence of a single imaginary frequency). The nature of the transition state would elucidate the degree of bond formation and bond breaking at the critical point of the reaction.

Kinetic Isotope Effect Studies

Kinetic isotope effect (KIE) studies are a powerful experimental tool for probing reaction mechanisms. By isotopically labeling different atoms in this compound, one could gain valuable information about the rate-determining step of a reaction. For example, a primary chlorine KIE (³⁵Cl/³⁷Cl) could be measured for a nucleophilic substitution reaction. A significant KIE would suggest that the C-Cl bond is broken in the rate-determining step. Similarly, secondary deuterium (B1214612) KIEs could be employed by substituting the benzylic protons with deuterium to probe changes in hybridization at the benzylic carbon during a reaction.

Due to the absence of experimental data, a hypothetical data table for a KIE study is presented below to illustrate the potential insights that could be gained.

Reaction TypeIsotopic Substitutionk_light / k_heavy_Interpretation
Nucleophilic Substitution¹²C/¹³C at C-Cl> 1.05C-Cl bond cleavage is part of the rate-determining step.
Nucleophilic Substitution¹H/²H at benzylic position~ 1.00No significant change in bonding at the benzylic carbon in the rate-determining step.
Elimination-Addition (Benzyne)¹H/²H at the proton ortho to Cl> 2C-H bond cleavage is involved in the rate-determining step.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic and organometallic compounds. For (2-Chloro-benzyl)-trimethyl-silane, a multi-nuclear approach involving ¹H, ¹³C, and ²⁹Si NMR, enhanced by two-dimensional (2D) techniques, provides unambiguous assignments and insights into the molecule's electronic environment.

The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic effects of the trimethylsilyl (B98337) group and the ortho-chloro substituent on the benzyl (B1604629) moiety. The electron-donating trimethylsilyl group and the electron-withdrawing, inductive effect of the chlorine atom create a distinct pattern of chemical shifts.

In the ¹H NMR spectrum, the nine protons of the trimethylsilyl (Si-(CH₃)₃) group appear as a sharp singlet, typically at a chemical shift significantly lower than 0.0 ppm, due to the electropositive nature of silicon. The benzylic methylene (B1212753) (-CH₂-) protons also produce a singlet. The aromatic region displays a complex multiplet pattern corresponding to the four protons on the 1,2-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum shows distinct resonances for each carbon environment. The trimethylsilyl carbons appear as a single peak at a low chemical shift. The benzylic carbon signal is also clearly identifiable. The six aromatic carbons have unique chemical shifts influenced by the chloro and benzyltrimethylsilyl substituents. The carbon atom bonded to chlorine (C-2) is significantly deshielded (shifted downfield), while the other carbons show more moderate shifts compared to unsubstituted benzene.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃ Note: These are estimated values based on data for related compounds like benzyltrimethylsilane (B1265640) and known substituent effects. docbrown.infochemicalbook.com

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Si-(CH₃)₃~ -0.1 to -0.2~ -1.5Upfield shift characteristic of trimethylsilyl groups.
-CH₂-~ 2.2 - 2.4~ 25 - 27Benzylic protons and carbon.
Aromatic C1-~ 140 - 142Quaternary carbon attached to the CH₂Si(CH₃)₃ group.
Aromatic C2-~ 134 - 136Quaternary carbon attached to Chlorine; deshielded.
Aromatic C3~ 7.2 - 7.3~ 129 - 131
Aromatic C4~ 7.0 - 7.1~ 126 - 128
Aromatic C5~ 7.1 - 7.2~ 128 - 130
Aromatic C6~ 7.3 - 7.4~ 127 - 129

While 1D NMR provides essential information, 2D NMR experiments are indispensable for the definitive assignment of all proton and carbon signals, especially for the complex aromatic region. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, the COSY spectrum would show correlations between adjacent aromatic protons (H3-H4, H4-H5, H5-H6), allowing for sequential assignment around the ring. The benzylic and silyl (B83357) protons would appear as isolated singlets with no cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu It would definitively link the aromatic proton signals to their corresponding carbon signals (e.g., H3 to C3, H4 to C4, etc.) and the methylene proton signal to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). youtube.com It provides the final piece of the structural puzzle by connecting the different fragments of the molecule. Key expected correlations include:

From the benzylic (-CH₂-) protons to the aromatic quaternary carbons C1 and C2, and to the aromatic carbon C6.

From the benzylic (-CH₂-) protons to the silicon atom (in a ¹H-²⁹Si HMBC) and the trimethylsilyl carbons.

From the trimethylsilyl (-CH₃) protons to the benzylic carbon and the silicon atom.

Table 2: Key Expected 2D NMR Correlations for Structural Elucidation

Experiment Correlating Nuclei Purpose
COSY H3 ↔ H4, H4 ↔ H5, H5 ↔ H6Establishes the connectivity of the aromatic spin system. sdsu.edu
HSQC H3 ↔ C3, H4 ↔ C4, etc.Assigns each aromatic carbon to its attached proton. sdsu.edu
-CH₂- ↔ Benzylic CConfirms the methylene carbon assignment.
HMBC -CH₂- → C1, C2, C6Connects the benzyl group to the aromatic ring. youtube.com
-CH₂- → SiConfirms the C-Si bond.
Si-(CH₃)₃ → Benzylic CConfirms the Si-C bond.

Vibrational Spectroscopy (Infrared and Raman)

The vibrational spectrum of this compound is a composite of the modes from its constituent parts. The trimethylsilyl group gives rise to several strong and characteristic bands. gelest.comresearchgate.net The 2-chlorophenyl group displays vibrations typical of a 1,2-disubstituted aromatic ring, along with a characteristic C-Cl stretching frequency.

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Frequency Range (cm⁻¹) Vibrational Mode Group Expected Intensity (IR) Notes
3100 - 3000C-H StretchAromaticMedium-WeakCharacteristic of sp² C-H bonds.
2960 - 2950Asymmetric C-H StretchSi-CH₃Strong
2900 - 2890Symmetric C-H StretchSi-CH₃Medium
1600 - 1585, 1500 - 1400C=C StretchAromatic RingMedium-StrongMultiple bands are characteristic of the aromatic skeleton.
~ 1410Asymmetric CH₃ DeformationSi-CH₃Strong
~ 1250Symmetric CH₃ DeformationSi-CH₃Strong, SharpA hallmark of the trimethylsilyl group. gelest.com
1100 - 1000In-plane C-H BendingAromatic
~ 760Out-of-plane C-H BendingAromaticStrongCharacteristic of 1,2-disubstitution (ortho).
860 - 840CH₃ RockSi-CH₃StrongAnother key indicator of the trimethylsilyl group. researchgate.net
750 - 650C-Si StretchC-Si(CH₃)₃Medium-Strong
780 - 680C-Cl StretchAryl-ClStrongThe exact position is sensitive to the molecular environment.

The molecule this compound possesses rotational freedom around the C(aryl)-C(benzyl) and C(benzyl)-Si single bonds. The presence of the bulky chloro-substituent in the ortho position introduces significant steric hindrance, which can influence the molecule's preferred conformation or create a substantial energy barrier to free rotation. rsc.org This contrasts with the less hindered parent compound, benzyltrimethylsilane.

Vibrational spectroscopy can be employed to study this conformational behavior. memphis.edu By recording IR and Raman spectra at different temperatures, it is possible to observe changes in the relative intensities of certain vibrational bands. nih.gov If distinct, stable conformers (rotamers) exist, new bands may appear, or existing bands may split at low temperatures as the molecule is "frozen" into its lowest energy state(s). Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies for different possible conformers. jkps.or.kr Comparing these theoretical spectra with experimental data allows for the identification of the dominant conformation in the solid, liquid, or gas phase.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique utilized to determine the mass-to-charge ratio (m/z) of ionized molecules. In the context of this compound, electron ionization (EI) mass spectrometry provides critical insights into its molecular weight and structural features through the analysis of its fragmentation patterns. The ionization process imparts significant energy into the molecule, leading to the formation of a molecular ion which subsequently undergoes a series of dissociation reactions to yield smaller, characteristic fragment ions. The study of these fragmentation pathways is essential for the structural elucidation of the compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule. By measuring the m/z value to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound, with the molecular formula C₁₀H₁₅ClSi, HRMS allows for the unambiguous confirmation of its elemental makeup.

The presence of chlorine, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. mdpi.com HRMS can resolve these isotopic peaks, and their exact masses provide further confirmation of the compound's identity. The calculated exact masses for the two major isotopic molecular ions are presented below.

Table 1: High-Resolution Mass Spectrometry Data for this compound Molecular Ions

Ion FormulaIsotope CompositionCalculated Exact Mass (Da)
[C₁₀H₁₅³⁵ClSi]⁺¹²C₁₀¹H₁₅³⁵Cl¹²⁸Si¹198.0631
[C₁₀H₁₅³⁷ClSi]⁺¹²C₁₀¹H₁₅³⁷Cl¹²⁸Si¹200.0602

Calculations are based on the most abundant isotopes: Carbon (¹²C = 12.000000 Da), Hydrogen (¹H = 1.007825 Da), Silicon (²⁸Si = 27.976927 Da), Chlorine (³⁵Cl = 34.968853 Da; ³⁷Cl = 36.965903 Da).

Fragmentation Patterns and Ion Dissociation Mechanisms

Upon electron ionization, the this compound molecule forms a radical cation, [C₁₀H₁₅ClSi]⁺•, which is often unstable. The subsequent fragmentation is dictated by the relative strengths of its chemical bonds and the stability of the resulting charged and neutral species. The fragmentation of organosilicon compounds, particularly those containing a benzyl group, follows several predictable pathways. nih.govnih.gov

A primary and highly characteristic fragmentation for trimethylsilyl compounds is the loss of a methyl radical (•CH₃) to form a more stable cation. nih.gov Another dominant pathway involves the cleavage of the benzylic C-C bond, which is structurally weak, leading to the formation of a stable benzyl-type cation or a trimethylsilyl cation. nih.gov

Key proposed fragmentation pathways include:

Alpha-Cleavage: The loss of a methyl radical from the molecular ion results in the formation of the [M-15]⁺ ion. This is a common fragmentation for TMS-containing compounds. nih.gov The resulting ion, [C₉H₁₂ClSi]⁺, is stabilized by the silicon atom.

Benzylic Cleavage: The cleavage of the bond between the methylene group and the silicon atom can occur in two ways. The most favorable pathway typically involves the formation of the highly stable trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73. A second possibility is the formation of the 2-chlorobenzyl cation, [C₇H₆Cl]⁺. This benzylic cation is also relatively stable and can undergo further rearrangement.

Rearrangement to Tropylium (B1234903) Ion: The 2-chlorobenzyl cation (m/z 125/127) can rearrange to the more stable, aromatic chlorotropylium ion. Such rearrangements are well-documented in the gas-phase chemistry of benzyl cations. nih.govnih.gov

Table 2: Proposed Major Fragment Ions of this compound in EI-MS

m/z (for ³⁵Cl/³⁷Cl)Proposed Ion StructureFragmentation Pathway
198/200[Cl-C₆H₄-CH₂-Si(CH₃)₃]⁺•Molecular Ion (M⁺•)
183/185[Cl-C₆H₄-CH₂-Si(CH₃)₂]⁺Alpha-Cleavage: Loss of a methyl radical (•CH₃) from the molecular ion.
125/127[Cl-C₆H₄-CH₂]⁺Benzylic Cleavage: Formation of the 2-chlorobenzyl cation. May rearrange to tropylium ion.
73[Si(CH₃)₃]⁺Benzylic Cleavage: Formation of the trimethylsilyl cation.

Gas-Phase Ion Chemistry of this compound

The study of gas-phase ion chemistry provides a deeper understanding of the intrinsic reactivity and stability of the ions formed during mass spectrometric analysis, free from solvent effects. colorado.edu The fragmentation of this compound is a competitive process governed by the principles of gas-phase unimolecular decomposition.

The formation of the trimethylsilyl cation ([Si(CH₃)₃]⁺, m/z 73) is often a dominant peak in the mass spectra of TMS-containing compounds due to its high stability. This stability arises from the electropositive nature of silicon, which can effectively delocalize the positive charge.

Simultaneously, the dissociation of N-benzylated cations is known to readily generate benzyl cations in the gas phase. nih.gov The resulting 2-chlorobenzyl cation can exist in equilibrium with the more stable, seven-membered ring chlorotropylium ion. The formation of such ion/neutral complex intermediates is a key aspect of their gas-phase chemistry. nih.gov The presence of the ortho-chloro substituent may also influence fragmentation through an "ortho effect," potentially leading to minor, unique fragmentation pathways involving interaction with the silyl group, although this is generally less favored than the primary cleavage mechanisms. mdpi.com The relative abundances of the fragment ions in the mass spectrum will ultimately depend on the activation energy required for each fragmentation channel and the relative thermodynamic stabilities of the resulting products.

Computational and Theoretical Investigations of 2 Chloro Benzyl Trimethyl Silane

Conformation and Conformational Dynamics

Torsional Barrier Calculations

While general principles of computational chemistry could be used to estimate the properties of (2-Chloro-benzyl)-trimethyl-silane , this would be speculative and would not adhere to the instruction of providing scientifically accurate and sourced information solely on the specified compound. The scientific community has published computational studies on related structures, such as other substituted benzyl (B1604629) silanes or compounds with similar functional groups. However, these findings are not directly applicable to This compound and have been excluded from this response to maintain strict adherence to the subject matter.

Should research on the computational and theoretical properties of This compound be published in the future, a detailed analysis as per the requested outline would be feasible.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a window into the dynamic nature of this compound, capturing the motion of atoms and molecules over time. These simulations are crucial for understanding the conformational landscape, intermolecular interactions, and the behavior of the compound in different environments, such as in solution or at interfaces.

MD simulations of this compound typically employ force fields that have been parameterized to accurately represent the interactions involving silicon. These simulations can reveal the preferred conformations of the molecule, which are dictated by the steric and electronic effects of the 2-chloro and trimethylsilyl (B98337) groups. The rotational barrier around the phenyl-CH2 bond and the CH2-Si bond can be calculated, providing information on the molecule's flexibility.

In a condensed phase, such as a solvent, MD simulations can elucidate the structure of the solvation shell around the molecule. The arrangement of solvent molecules is influenced by the polar chlorine atom and the nonpolar trimethylsilyl and benzyl groups. This solvation structure is a key determinant of the compound's reactivity.

Table 1: Representative Interatomic Distances and Dihedral Angles for this compound in Different Solvents from Molecular Dynamics Simulations

ParameterIn VacuumIn Tetrahydrofuran (B95107) (THF)In Methanol
C-Cl Bond Length (Å)1.751.761.77
Si-C(benzyl) Bond Length (Å)1.891.891.90
Dihedral Angle (Cl-C-C-Si) (°)60.565.270.1
Solvent Shell Radius (Å)N/A3.5 (THF)3.2 (Methanol)

Note: The data in this table is illustrative and based on typical values obtained from MD simulations of similar aromatic silanes.

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools to predict the reactivity of this compound and to map out the potential pathways of its chemical transformations.

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate reaction mechanisms involving organosilicon compounds. For this compound, a key reaction of interest is the cleavage of the C-Si bond. DFT calculations can be used to model the transition states and intermediates along the reaction coordinate.

For instance, in a nucleophilic attack on the silicon atom, the calculations can determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a pentacoordinate silicon intermediate. The presence of the electron-withdrawing chloro group at the ortho position can influence the electron density at the benzylic carbon and the silicon atom, thereby affecting the activation energy of the reaction. Computational studies on related systems, such as the nucleophilic substitution on benzyl bromides, have shown that electron-withdrawing groups can accelerate reactions. researchgate.net

Theoretical insights can guide the design of catalysts for reactions involving this compound. For example, in cross-coupling reactions where the trimethylsilyl group is replaced, a palladium catalyst is often employed. Computational modeling can help in understanding the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps.

By modeling the interaction of this compound with different palladium-ligand complexes, researchers can predict which catalysts will be most effective. The calculations can provide information on the binding energies of the substrate to the catalyst and the energy barriers for the key steps in the catalytic cycle. This allows for the rational design of ligands that can enhance the catalyst's activity and selectivity. For example, the electronic properties of the ligand can be tuned to facilitate the oxidative addition step, which is often rate-determining.

The choice of solvent can have a significant impact on the rate and outcome of a reaction. Computational models can quantify these solvent effects. For this compound, both explicit and implicit solvent models can be used.

Explicit solvent models involve including a number of solvent molecules in the calculation, providing a detailed picture of the specific interactions between the solute and the solvent. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant.

Studies on the cleavage of related chlorobenzyltrimethylsilanes have demonstrated that the polarity of the solvent plays a crucial role. scialert.net In polar protic solvents, hydrogen bonding to the nucleophile can decrease its reactivity, leading to a slower reaction rate. scialert.net Conversely, polar aprotic solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction. Photochemical studies on benzyltrimethylsilane (B1265640) have also highlighted remarkable solvent effects on the reaction mechanism. rsc.org

Table 2: Calculated Activation Energies for the Nucleophilic Cleavage of the Si-C Bond in this compound in Different Solvents

SolventDielectric ConstantCalculated Activation Energy (kcal/mol)
Hexane1.8825.8
Tetrahydrofuran (THF)7.5222.1
Acetonitrile37.519.5
Dimethyl Sulfoxide (DMSO)46.718.2

Note: This data is hypothetical and serves to illustrate the expected trend of decreasing activation energy with increasing solvent polarity for a nucleophilic cleavage reaction.

Derivatization Strategies and Functionalization of 2 Chloro Benzyl Trimethyl Silane

Transformations of the Benzyl (B1604629) Group

The benzyl group, comprising the aromatic ring, the chlorine substituent, and the benzylic methylene (B1212753) bridge, is ripe for a variety of functionalization reactions.

The carbon atom adjacent to the benzene (B151609) ring, known as the benzylic position, is particularly reactive due to the resonance stabilization of radical, cationic, or anionic intermediates formed at this site. epfl.chnih.gov This inherent reactivity allows for selective functionalization of the methylene group in (2-Chloro-benzyl)-trimethyl-silane.

One key transformation is benzylic bromination . This reaction typically proceeds via a free-radical mechanism and can be achieved using reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), often initiated by light or a radical initiator. nih.govnih.gov Lewis acids, such as zirconium(IV) chloride, have been shown to catalyze benzylic bromination with DBDMH under mild conditions, proceeding through a radical generation pathway. nih.gov This method has been successfully applied to the α-bromination of silanes, such as the conversion of tetramethylsilane (B1202638) to bromomethyltrimethylsilane, suggesting its applicability to this compound to introduce a bromine atom at the benzylic position. nih.gov The resulting benzylic bromide is a valuable intermediate for subsequent nucleophilic substitution reactions.

Another important side-chain functionalization is benzylic oxidation . Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic carbon. nih.govresearchgate.net For alkylbenzenes, this reaction typically cleaves the rest of the alkyl chain and forms a benzoic acid, provided a benzylic hydrogen is present. nih.gov If there is another substituent at the benzylic position, oxidation can yield a ketone. researchgate.net Milder reagents can also be employed to achieve partial oxidation to aldehydes or ketones. researchgate.net

Reaction Type Reagent(s) Product Type Reference
Benzylic BrominationDBDMH, Zirconium(IV) chloride(2-Chloro-benzyl)-bromomethyl-trimethyl-silane nih.gov
Benzylic OxidationKMnO₄2-Chloro-benzoic acid nih.gov

This table presents potential transformations based on established methodologies for benzylic functionalization.

The chlorine atom on the aromatic ring serves as a handle for numerous cross-coupling reactions, significantly expanding the molecular diversity achievable from this compound. Palladium-catalyzed reactions are particularly powerful in this context.

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. wikipedia.orglibretexts.org This reaction is known for its broad substrate scope and functional group tolerance, making it a robust choice for introducing a variety of amine functionalities in place of the chlorine atom. wikipedia.orgacsgcipr.org Different generations of phosphine (B1218219) ligands have been developed to improve catalyst efficiency and expand the range of compatible coupling partners. wikipedia.org

Similarly, the Suzuki-Miyaura cross-coupling reaction enables the formation of carbon-carbon bonds by reacting the aryl chloride with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.comresearchgate.net This reaction is highly effective for synthesizing biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups at the position of the chlorine atom. nih.govresearchgate.net The stability and low toxicity of organoboron reagents make the Suzuki coupling a widely used and versatile synthetic tool. youtube.com

These cross-coupling reactions transform the relatively inert C-Cl bond into a dynamic site for building molecular complexity.

Coupling Reaction Coupling Partner Catalyst System (Typical) Resulting Bond Reference
Buchwald-Hartwig AminationPrimary/Secondary AminePd(0) or Pd(II) / Phosphine LigandC-N wikipedia.orglibretexts.org
Suzuki-Miyaura CouplingBoronic Acid / EsterPd(0) / Phosphine LigandC-C nih.govyoutube.com

This table outlines established cross-coupling methods applicable to the chloro-substituent.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org The reaction involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org In this compound, both the chlorine atom and the trimethylsilylmethyl group can potentially direct the lithiation.

The hierarchy of directing groups has been extensively studied. Halogens like chlorine are known DMGs, where lithiation generally occurs ortho to the halogen faster than lithium-halogen exchange. uwindsor.ca The trimethylsilylmethyl group is not a classical heteroatom-based DMG, but the silicon atom can influence the acidity of adjacent protons. Competition experiments are often needed to determine the definitive regiochemical outcome when multiple directing groups are present. uwindsor.ca For instance, in related systems, a tert-butoxycarbonyl group can direct lithiation to a specific position even in the presence of a moderately directing chloro group. orgsyn.org In the case of this compound, lithiation would be expected to occur at the C3 or C6 position, ortho to the existing substituents. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups onto the aromatic ring with high regioselectivity.

Silicon-Based Derivatizations

The trimethylsilyl (B98337) (TMS) group is not merely a passive component; it is an active site for a range of chemical transformations that further enhance the synthetic utility of the parent molecule.

While the direct exchange of a trimethylsilyl group on a stable benzyltrimethylsilane (B1265640) is not a common transformation, the synthesis of analogues containing different silyl (B83357) groups is a viable strategy for diversification. The properties of the organosilicon compound can be tuned by replacing the TMS group with other silyl moieties, such as those bearing different alkyl, aryl, or alkoxy substituents. nih.govacs.org

The synthesis of such analogues often starts from different hydrosilane or chlorosilane precursors. For example, methods have been developed for the one-pot synthesis of various (borylmethyl)silanes from a wide range of hydrosilane materials. nih.govacs.org This approach allows for the introduction of more complex silyl groups that can alter the steric and electronic properties of the molecule or facilitate subsequent transformations, like oxidation of the resulting silane (B1218182) products. acs.org

The silicon-carbon bond in benzyltrimethylsilanes can be selectively cleaved to generate a benzylic anion, cation, or radical, which can then be utilized in the synthesis of target molecules. This desilylation is a key step in many synthetic applications of organosilicon compounds.

Cleavage can be initiated by various reagents. Nucleophilic cleavage, often using fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride, TBAF) or hydroxide (B78521), attacks the silicon atom, leading to the formation of a benzylic carbanion. This is a cornerstone of Peterson olefination and related processes. Studies on the cleavage of substituted benzyltrimethylsilanes by aqueous-methanolic sodium hydroxide have shown that electron-withdrawing substituents, like the ortho-chloro group, facilitate the reaction. researchgate.net

Electrophilic cleavage of the C-Si bond is also well-known. Transition metals, such as palladium, can attack the C-Si bond, providing a route to introduce metals regioselectively. nih.gov This has been observed in highly selective palladium-catalyzed cross-coupling reactions where C-Si bond cleavage is an essential step. nih.gov Furthermore, the silicon-carbon bond in certain organosilicon compounds can be cleaved by oxidants like hydrogen peroxide (H₂O₂) in the presence of a fluoride ion, leading to the formation of alcohols. wikipedia.org This oxidative cleavage provides a method to convert the silyl group into a hydroxyl group, further expanding the synthetic possibilities.

Cleavage Reagent Reactive Intermediate Typical Product Reference
Sodium HydroxideBenzylic Anion2-Chlorotoluene researchgate.net
Palladium SaltsArylpalladium ComplexCross-coupling Products nih.gov
H₂O₂ / Fluoride Ion-2-Chlorobenzyl alcohol wikipedia.org

This table summarizes key methods for the cleavage of the silicon-carbon bond and their synthetic outcomes.

Synthesis of Complex Molecular Architectures

The unique combination of a reactive chloro-substituted aromatic ring and a synthetically versatile trimethylsilyl group makes this compound a valuable intermediate for the assembly of complex molecules. The chloro- group can participate in a variety of cross-coupling reactions, while the trimethylsilyl group can be leveraged as a leaving group in other coupling protocols or as a directing group in electrophilic aromatic substitution reactions. This dual reactivity allows for a stepwise and controlled functionalization of the molecule, enabling the construction of highly substituted aromatic systems.

Integration into Natural Product Synthesis

The synthesis of natural products often requires the strategic introduction of specific substituents on an aromatic core. This compound can serve as a key starting material in the synthesis of natural products containing a 2-chlorobenzyl or a related substituted benzyl motif.

One plausible strategy involves the initial use of the trimethylsilyl group to facilitate a Hiyama cross-coupling reaction with an aryl or vinyl halide. This would be followed by a subsequent cross-coupling reaction at the chloro- position, such as a Suzuki, Sonogashira, or Buchwald-Hartwig amination reaction. This orthogonal reactivity allows for the sequential introduction of different molecular fragments, a crucial aspect of convergent synthetic strategies.

Table 1: Hypothetical Two-Step Cross-Coupling Strategy for a Substituted Diaryl Methane Core

StepReaction TypeReactant 1Reactant 2CatalystProduct
1Hiyama CouplingThis compoundR¹-X (e.g., Aryl iodide)Palladium catalyst2-Chloro-1-(R¹-methyl)benzene
2Suzuki Coupling2-Chloro-1-(R¹-methyl)benzeneR²-B(OH)₂ (e.g., Aryl boronic acid)Palladium catalyst2-(R²)-1-(R¹-methyl)benzene

Furthermore, the benzylic position of this compound can be functionalized through deprotonation with a strong base to generate a nucleophilic species, which can then react with various electrophiles to introduce additional complexity.

Application in Heterocyclic Compound Formation

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound can be a valuable precursor for the synthesis of a variety of heterocyclic systems.

A common approach to the synthesis of nitrogen-containing heterocycles is the Buchwald-Hartwig amination, which can be employed to couple the chloro- group of this compound with a primary or secondary amine. The resulting N-benzylated amine can then undergo further intramolecular reactions to form cyclic structures. For instance, if the coupled amine contains another reactive functional group, an intramolecular cyclization can lead to the formation of benzodiazepines, quinolines, or other related heterocycles.

Table 2: Plausible Route to a Dihydroisoquinoline Scaffold

StepReaction TypeStarting MaterialReagentsProduct
1Buchwald-Hartwig AminationThis compoundH₂N-CH₂-CH(OR)₂N-(2-(trimethylsilylmethyl)benzyl)ethan-1-amine derivative
2Intramolecular CyclizationN-(2-(trimethylsilylmethyl)benzyl)ethan-1-amine derivativeAcid catalystTetrahydroisoquinoline derivative

Additionally, the 2-chloro-benzyl moiety can be incorporated into larger heterocyclic frameworks through multi-component reactions or by serving as a building block in the total synthesis of complex heterocyclic natural products.

Development of Functional Materials Precursors

The unique electronic and structural features of this compound make it an attractive candidate for the development of precursors for functional materials. The presence of the silicon atom can enhance solubility in organic solvents and improve thermal stability, while the chlorinated aromatic ring can be used to tune the electronic properties of the final material.

For example, polymers incorporating the this compound unit could exhibit interesting properties such as high refractive indices or enhanced flame retardancy due to the presence of the chlorine atom. The trimethylsilyl group can also be a useful handle for post-polymerization modification or for promoting adhesion to inorganic substrates.

In the field of organic electronics, this compound could be used as a building block for the synthesis of organic semiconductors. The chloro-substituent can influence the HOMO and LUMO energy levels of the resulting molecules, which is a critical parameter for their performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Table 3: Potential Functional Materials Derived from this compound

Material ClassPotential ApplicationKey Feature from Precursor
Specialty PolymersHigh refractive index lenses, flame retardant coatingsChlorine atom, organosilicon moiety
Organic SemiconductorsOrganic light-emitting diodes (OLEDs), organic photovoltaics (OPVs)Tunable electronic properties via the chloro-substituent
Hybrid MaterialsAdhesion promoters, surface modifiersTrimethylsilyl group for bonding to inorganic surfaces

Catalytic Applications and Mechanistic Insights

Use as a Ligand Precursor in Transition Metal Catalysis

The utility of organosilicon compounds as ligand precursors in transition metal catalysis is a well-established field. The silicon atom can influence the electronic and steric properties of the resulting metal complex, thereby tuning its catalytic activity.

Synthesis of Metal Complexes Featuring (2-Chloro-benzyl)-trimethyl-silane Derivatives

Although the direct synthesis of metal complexes using "this compound" as a ligand is not prominently reported, the synthesis of transition metal complexes with other silyl-containing ligands is common. For instance, bis(trimethylsilyl)amine is known to form complexes with various transition metals. researchgate.net The synthesis of functionalized benzylsilanes via Rh-catalyzed cross-coupling of arylzinc compounds with (iodomethyl)trimethylsilane (B1585575) has been demonstrated, indicating a pathway to more complex benzylsilane (B11955767) ligands. organic-chemistry.org

A general approach to synthesizing metal complexes with silyl-containing ligands involves the reaction of a metal halide with a silyl-substituted organic molecule. For a hypothetical complex derived from a functionalized "this compound," the synthetic route would likely involve the deprotonation of a modified benzylsilane followed by reaction with a metal salt.

Investigation of Ligand Effects on Catalytic Activity

The substitution pattern on the benzyl (B1604629) ring and the nature of the silyl (B83357) group can significantly impact the catalytic activity of a metal complex. In related systems, the electronic and steric effects of substituents on benzylsilane derivatives have been shown to be crucial. For example, in the sequential meta-C–H olefination of benzyl silanes, a range of substituents on the benzyl ring, including chloro, fluoro, and methoxy (B1213986) groups, are well-tolerated and influence the reaction's efficiency. rsc.org

The trimethylsilyl (B98337) group, in particular, can exert a notable steric and electronic influence. The C-Si bond's σ-donating ability can increase electron density on the metal center, potentially affecting its reactivity in catalytic cycles such as oxidative addition and reductive elimination.

Substrate in Catalytic Reactions

Benzylsilanes can participate as substrates in a variety of catalytic transformations, often involving the activation of the C-Si or C-H bonds.

C-Si Bond Activation in Catalytic Cycles

The activation of the C-Si bond is a key step in many catalytic reactions involving organosilanes. This bond can be cleaved by various transition metal catalysts, leading to the formation of valuable organic products. While specific examples for "this compound" are scarce, research on related compounds provides insight. For instance, the activation of Si-Si and Si-O bonds at platinum has been studied, demonstrating the stepwise formation of silyl complexes. nih.gov The principles of C-Si bond activation are fundamental to cross-coupling reactions where the silyl group acts as a leaving group.

Cross-Coupling Reactions Catalyzed by Transition Metals

Benzylsilanes can be employed as coupling partners in transition metal-catalyzed cross-coupling reactions. A notable example is the Rh-catalyzed cross-coupling of arylzinc compounds with (iodomethyl)trimethylsilane to synthesize functionalized benzylsilanes. organic-chemistry.org This reaction proceeds through a catalytic cycle that is distinct from typical Pd or Ni catalysis, starting with transmetalation. organic-chemistry.org

The following table summarizes the results of a Rh-catalyzed cross-coupling reaction to form benzylsilanes, demonstrating the scope of functional group tolerance on the aryl partner, which is analogous to the substituted ring of "this compound".

Arylzinc Iodide (ArZnI)ProductYield (%)
PhZnIPh-CH₂-Si(CH₃)₃85
4-MeC₆H₄ZnI4-MeC₆H₄-CH₂-Si(CH₃)₃82
4-MeOC₆H₄ZnI4-MeOC₆H₄-CH₂-Si(CH₃)₃78
4-ClC₆H₄ZnI4-ClC₆H₄-CH₂-Si(CH₃)₃75
2-ThienylZnI2-Thienyl-CH₂-Si(CH₃)₃68
Data sourced from a study on the synthesis of functionalized benzylsilanes. organic-chemistry.org

Furthermore, iron-catalyzed cross-coupling reactions of benzyl halides with thiols have been reported, showcasing the reactivity of the benzylic position. chemrxiv.orgnih.govchemrxiv.org While this reaction involves a benzyl halide rather than a benzylsilane, it highlights the catalytic accessibility of the benzyl motif.

Electrophilic Activation in Organocatalysis

The electrophilic activation of benzylsilanes could potentially be achieved through the interaction of a Lewis acid with the chloro-substituent or the aromatic ring, making the benzylic position more susceptible to nucleophilic attack. However, specific studies detailing such organocatalytic activation of "this compound" are yet to be reported.

Enantioselective Catalysis with Chiral Derivatives

The exploration of this compound and its derivatives in the realm of enantioselective catalysis represents a frontier in the application of organosilicon compounds. While direct catalytic applications of the parent compound are not extensively documented, the strategic placement of the chloro and trimethylsilyl groups on the benzyl scaffold provides a unique electronic and steric environment. This has spurred theoretical and synthetic interest in the development of chiral analogs designed to act as potent catalysts or ligands in asymmetric transformations. The core concept revolves around introducing chirality to the molecule, either at the silicon center, the benzylic carbon, or through the creation of atropisomers, to induce stereoselectivity in a variety of chemical reactions.

Synthesis of Chiral this compound Analogs

The generation of chiral analogs of this compound is a synthetic challenge that leverages established methodologies in asymmetric synthesis and organosilicon chemistry. The primary strategies focus on the introduction of a stereogenic center, which can be achieved through several distinct approaches.

One common method involves the asymmetric hydrosilylation of a suitable styrenic precursor. For instance, the reaction of 2-chloro-1-vinylbenzene with a chiral hydrosilane in the presence of a transition metal catalyst, such as rhodium or iridium complexed with a chiral phosphine (B1218219) ligand, could theoretically yield a chiral benzylsilane. The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Another approach centers on the desymmetrization of a prochiral silane (B1218182). A hypothetical prochiral precursor, such as (2-chlorobenzyl)dihydrosilane, could undergo enantioselective alcoholysis catalyzed by a chiral copper-phosphine complex. nih.gov This reaction would replace one of the silicon-hydrogen bonds with a silicon-oxygen bond, creating a chiral center at the silicon atom. Subsequent functionalization of the remaining Si-H bond would provide access to a range of chiral silanes.

Furthermore, the synthesis can be approached by utilizing the "chiral pool," starting from enantiomerically pure precursors. For example, the reaction of a chiral (2-chlorobenzyl)magnesium halide with a suitable silylating agent could proceed with retention of configuration at the benzylic carbon, although this can be challenging to control. Alternatively, resolution of a racemic mixture of a suitable this compound derivative, for instance, through diastereomeric crystallization with a chiral resolving agent, remains a viable, albeit classical, strategy.

Table 1: Hypothetical Synthetic Routes to Chiral this compound Analogs

RoutePrecursor(s)Catalyst/ReagentChiral SourceProduct Type
Asymmetric Hydrosilylation2-Chloro-1-vinylbenzene, Dihydrosilane[Rh(COD)Cl]₂ / Chiral PhosphineChiral LigandC-Chiral Benzylsilane
Desymmetrization(2-Chlorobenzyl)dihydrosilane, AlcoholCuH / Chiral PhosphineChiral LigandSi-Chiral Silane
Chiral Pool SynthesisChiral (2-chlorobenzyl) precursorGrignard formation, SilylationChiral Starting MaterialC-Chiral Benzylsilane
Kinetic ResolutionRacemic (2-chlorobenzyl)silanolChiral Acylating Agent / EnzymeChiral Reagent/CatalystSi-Chiral Silanol (B1196071)

This table presents hypothetical routes based on established synthetic methodologies in asymmetric catalysis, as direct synthesis of chiral this compound analogs is not widely reported.

Application in Asymmetric Synthesis

Chiral derivatives of this compound hold theoretical promise as catalysts or ligands in a variety of asymmetric reactions. The combination of a sterically demanding and electronically distinct ortho-substituent with a chiral element could lead to high levels of stereocontrol.

One potential application lies in their use as chiral Lewis base catalysts. A chiral silanol derived from this compound could, for example, catalyze the enantioselective allylation of aldehydes. The silanol could activate the aldehyde through hydrogen bonding, while the chiral environment around the silicon atom would dictate the facial selectivity of the nucleophilic attack by the allylating agent.

In transition metal catalysis, chiral phosphine or N-heterocyclic carbene (NHC) ligands derived from a chiral this compound framework could be employed in reactions such as asymmetric hydrogenation, cross-coupling, or cyclopropanation. The steric bulk of the trimethylsilylmethyl group and the electronic influence of the ortho-chloro substituent would be transmitted through the chiral backbone of the ligand to the metal center, influencing the enantioselectivity of the catalytic transformation.

For instance, a chiral phosphine ligand incorporating the (2-chloro-benzyl)trimethylsilyl moiety could be used in the rhodium-catalyzed asymmetric hydrogenation of functionalized olefins. The specific stereochemical outcome would be highly dependent on the precise architecture of the ligand and its interaction with the substrate in the coordination sphere of the metal.

Table 2: Potential Asymmetric Reactions Catalyzed by Chiral this compound Derivatives

Reaction TypeCatalyst/Ligand TypeSubstrate ExamplePotential Product
Asymmetric AllylationChiral SilanolBenzaldehyde, AllyltrimethoxysilaneChiral Homoallylic Alcohol
Asymmetric HydrogenationChiral Phosphine LigandMethyl (Z)-α-acetamidocinnamateChiral α-Amino Acid Derivative
Asymmetric Michael AdditionChiral NHC Ligand2-Cyclohexenone, Diethyl malonateChiral 1,5-Dicarbonyl Compound
Asymmetric Diels-AlderChiral Lewis AcidCyclopentadiene, MethacroleinChiral Bicyclic Adduct

This table illustrates potential applications and is based on the known reactivity of analogous chiral catalysts, as specific applications of chiral this compound derivatives are not yet documented in the literature.

Chiral Recognition and Inductive Effects

The efficacy of a chiral catalyst is fundamentally rooted in its ability to differentiate between the enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic substrate. This process, known as chiral recognition, is governed by the formation of transient diastereomeric complexes between the catalyst and the substrate. In the context of chiral this compound analogs, both steric and electronic factors would play a crucial role in this recognition process.

The trimethylsilyl group is sterically demanding, and its placement on the benzylic carbon in proximity to a chiral center would create a well-defined and sterically hindered pocket. This steric hindrance would force the substrate to adopt a specific orientation when it coordinates to the catalytic center, leading to preferential attack from one side.

The inductive effect of the ortho-chloro substituent also plays a significant role. The electron-withdrawing nature of the chlorine atom influences the electron density of the aromatic ring and, by extension, the benzylic position. In a chiral ligand, this electronic perturbation can affect the binding affinity of the ligand to a metal center and the electronic properties of the resulting complex. This, in turn, can modulate the reactivity and enantioselectivity of the catalyst. The interplay between the steric bulk of the trimethylsilylmethyl group and the inductive effect of the chloro substituent creates a unique and tunable environment for chiral recognition.

For example, in a hypothetical Lewis acid catalyst derived from a chiral this compound scaffold, the Lewis acidity of the active site could be fine-tuned by the electronic effect of the chloro group. This modulation could enhance the binding of a carbonyl substrate, while the chiral framework ensures that only one enantiotopic face of the carbonyl group is accessible for nucleophilic attack. The non-covalent interactions, such as hydrogen bonding or π-π stacking, between the catalyst and the substrate within the diastereomeric transition state are key to achieving high levels of stereodiscrimination.

Future Research Directions and Perspectives

Emerging Applications in Material Science and Supramolecular Chemistry

The unique properties of benzylsilanes, including (2-Chloro-benzyl)-trimethyl-silane, make them promising candidates for the creation of advanced materials. Their incorporation into polymers can lead to materials with enhanced thermal stability, and desirable optical and electronic properties. researchgate.net Research is increasingly focused on designing and synthesizing well-defined hybrid polymers containing organosilicon components, which can have applications in aerospace, electronics, and construction. researchgate.netwiley-vch.de

In the realm of supramolecular chemistry, benzylsilanes can act as building blocks for constructing complex, self-assembling systems. beilstein-journals.org The ability of these molecules to form ordered structures through non-covalent interactions is being explored for applications in areas like molecular recognition, sensing, and the development of "smart" materials that respond to external stimuli. beilstein-journals.orgmdpi.com The tailored synthesis of macrocyclic hosts with specific cavity sizes and functionalities is a particularly active area of investigation. mdpi.com

Sustainable Synthesis and Reactivity of Benzylsilanes

The development of environmentally friendly methods for synthesizing and utilizing benzylsilanes is a critical area of future research. mdpi.com "Green chemistry" principles are being applied to reduce the environmental impact of chemical processes. mdpi.com This includes the use of less hazardous solvents, renewable starting materials, and catalytic methods that minimize waste. scilit.com

Recent advancements have focused on transition-metal-catalyzed reactions, such as Ni/Cu-catalyzed silylation and gold nanoparticle-supported catalysis, which offer milder and more efficient routes to benzylsilanes and other organosilicon compounds. organic-chemistry.org The exploration of biocatalysis, using enzymes to carry out specific chemical transformations, also holds significant promise for the sustainable synthesis of these compounds. mdpi.com

Advanced Characterization Techniques for Organosilicon Compounds

A deeper understanding of the structure and properties of organosilicon compounds like this compound relies on the application of advanced analytical techniques. While standard methods like NMR spectroscopy and mass spectrometry remain crucial, more sophisticated techniques are being employed to probe the intricate details of these molecules.

For instance, advanced mass spectrometry techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization) are proving effective for characterizing high molecular weight organosilicon polymers and dendrimers. unt.edu The development of new analytical methods is essential for correlating the molecular structure of these compounds with their macroscopic properties and performance in various applications.

Theoretical Predictions and Machine Learning in Organosilicon Chemistry

Computational chemistry and machine learning are becoming indispensable tools in the study of organosilicon compounds. youtube.com Theoretical calculations, such as those based on density functional theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. aps.org

Machine learning algorithms are being developed to predict the properties and reactivity of organosilicon compounds, accelerating the discovery of new materials and catalysts. rsc.orgresearchgate.net These data-driven approaches can screen large virtual libraries of compounds to identify promising candidates for specific applications, significantly reducing the time and experimental effort required. rsc.orgresearchgate.net By training models on existing experimental and computational data, researchers can gain a deeper understanding of structure-property relationships in organosilicon chemistry. rsc.org

Potential for Bioactive Molecule Synthesis Utilizing Benzylsilane (B11955767) Scaffolds

The use of benzylsilane scaffolds in the synthesis of bioactive molecules is a rapidly emerging field with significant potential in medicinal chemistry. nih.gov The incorporation of silicon into drug molecules can alter their metabolic stability, lipophilicity, and other pharmacokinetic properties, leading to improved therapeutic efficacy. acs.org

Q & A

Basic: What are the recommended synthetic routes and purification strategies for (2-Chloro-benzyl)-trimethyl-silane?

Methodological Answer:
The synthesis typically involves silane substitution or alkylation reactions. For example, a benzyl chloride derivative may react with trimethylsilane under nucleophilic conditions, using catalysts like Pd or Cu to facilitate coupling. Purification often employs fractional distillation (as silane derivatives have distinct boiling points; e.g., reports bp 57–59°C for structurally similar silanes under reduced pressure) or column chromatography with non-polar solvents. Storage below -20°C is critical to prevent decomposition, as noted for analogous chlorosilanes .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
FT-IR and FT-Raman spectroscopy are primary tools for identifying functional groups (e.g., Si–C and C–Cl bonds). UV-Vis spectroscopy can probe electronic transitions influenced by the chloro-benzyl substituent. For structural validation, 1H^{1}\text{H}, 13C^{13}\text{C}, and 29Si^{29}\text{Si} NMR are essential. Comparative studies on similar compounds (e.g., 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine) highlight the utility of DFT-calculated spectra to cross-validate experimental data .

Basic: How should this compound be stored to ensure stability during experiments?

Methodological Answer:
Chlorosilanes are moisture-sensitive and prone to hydrolysis. Storage under inert atmospheres (argon/nitrogen) at temperatures below -20°C is recommended, as seen in protocols for analogous reagents (). Use sealed glassware with PTFE-lined caps to minimize exposure to ambient humidity. Regular monitoring via 1H^{1}\text{H} NMR can detect decomposition (e.g., silanol formation) .

Advanced: What mechanistic insights exist for reactions involving this compound in fluorination or difluorocarbene transfer?

Methodological Answer:
While direct studies are limited, analogous silanes (e.g., (chlorodifluoromethyl)trimethylsilane) participate in Wittig-like reactions via ylide intermediates. Computational studies suggest that the chloro-benzyl group may stabilize transition states through resonance or inductive effects. Experimental design should include trapping agents (e.g., triphenylphosphine) and low-temperature kinetic profiling to isolate intermediates, as demonstrated in deoxygenative gem-difluoroolefination studies .

Advanced: How can DFT calculations optimize the design of experiments involving this compound?

Methodological Answer:
Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets can predict molecular geometry, vibrational spectra, and hyperpolarizability. For example, studies on 2-chloro-benzyl derivatives ( ) validate experimental FT-IR/Raman data by simulating vibrational modes. Additionally, Natural Bond Orbital (NBO) analysis elucidates charge transfer between the Si–C–Cl moiety and aromatic systems, guiding reactivity predictions. Software like Gaussian 09 or ORCA is recommended, with solvent effects modeled via PCM .

Advanced: How can researchers resolve contradictions in reported reactivity or spectroscopic data for this compound?

Methodological Answer:
Contradictions may arise from solvent effects, impurities, or measurement conditions. A systematic approach includes:

Reproducing experiments under standardized conditions (e.g., anhydrous solvents, controlled temperature).

Cross-validation using multiple techniques (e.g., NMR for purity, X-ray crystallography for unambiguous structure).

Meta-analysis of computational and experimental data (e.g., comparing DFT-predicted vs. observed 29Si^{29}\text{Si} NMR shifts).
Studies on analogous compounds emphasize iterative refinement of reaction parameters and collaborative data-sharing to address discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.